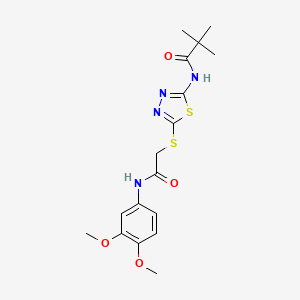

N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with similar structures, such as N-(3,4-Dimethoxyphenyl)Ethylamides , have been synthesized and studied for their cytotoxicity. They are derived from N-benzoyl aliphatic α-amino acids and homoveratrylamine .

Synthesis Analysis

The synthesis of similar compounds involves the reactions of 3,4-dimethoxyphenylethylamine (homoveratrylamine) and N-substituted α-amino acids . The methods for producing amides of amino acids require further activation of the carboxylic acids or the use of catalysts .Molecular Structure Analysis

While the specific molecular structure of the compound you mentioned is not available, a similar compound, N-[2-(3,4-Dimethoxyphenyl)-2-methylpropyl]-Nα-(3,5-dinitrobenzoyl)tyrosinamide, has a molecular formula of C28H30N4O9 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the condensation of homoveratrylamine with mono- and dibasic carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular formula of C28H30N4O9 and an average mass of 566.559 Da .Scientific Research Applications

DNA Interaction and Anticancer Activity

This compound has been studied for its potential interaction with DNA, which is a crucial step in the development of anticancer drugs. It has shown the ability to intercalate with DNA, causing an increase in melting temperature and viscosity . This suggests that it could be used to design drugs that target DNA in cancer cells, potentially inhibiting cancer cell replication.

Drug-Resistant Cell Lines

Research indicates that this compound does not re-sensitize Doxorubicin-resistant breast cancer cells nor reverse multidrug resistance . However, its interaction with DNA and lack of re-sensitization properties could guide the development of new strategies to overcome drug resistance in cancer therapy.

Cancer Stem Cell Targeting

Derivatives of this compound have been synthesized and evaluated for their antitumor activity against cancer stem cells . These cells are known for their ability to regenerate tumors and resist chemotherapy, so targeting them is a promising approach in cancer treatment.

Synthesis of Nitrogen-Containing Heterocycles

The compound’s structure includes a thiadiazole moiety, which is a nitrogen-containing heterocycle. Such structures are found in many natural products and synthetic compounds with a broad range of biological activities . This makes the compound a valuable starting point for synthesizing new nitrogen heterocycles with potential pharmacological applications.

Cytotoxicity Evaluation

Its cytotoxicity against resistant and non-resistant tumor cells has been assessed, providing insights into its potential use as a chemotherapeutic agent . Understanding its cytotoxic effects is essential for developing safe and effective cancer treatments.

G2 Phase Cell Cycle Arrest

One of the derivatives of this compound has shown the ability to arrest cancer cells at the G2 phase of the cell cycle . This is significant because the G2 checkpoint is a critical control mechanism that ensures cells do not enter mitosis with damaged DNA, which could lead to cancer.

In Vivo Tumor Growth Inhibition

In a study involving a LOVO xenograft in a nude mouse model, a derivative of this compound demonstrated an inhibitory effect on tumor growth . This suggests its potential for use in in vivo models for cancer research and possibly in clinical settings.

Synthesis of Pyrazoline Derivatives

The compound has been used in the synthesis of pyrazoline derivatives, which have shown significant binding to DNA and evaluated for activity against drug-resistant cell lines . This application is particularly relevant in the search for new drugs that can overcome resistance mechanisms in cancer cells.

Safety and Hazards

properties

IUPAC Name |

N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S2/c1-17(2,3)14(23)19-15-20-21-16(27-15)26-9-13(22)18-10-6-7-11(24-4)12(8-10)25-5/h6-8H,9H2,1-5H3,(H,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPLPOOVSMPWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2607961.png)

![(2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2607970.png)

![N-[cyano(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2607973.png)

![2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2607980.png)